
3-Methoxy-4-thiomorpholin-4-ylcyclobut-3-ene-1,2-dione
Overview
Description
Molecular Structure Analysis
The molecular formula for ‘3-Methoxy-4-thiomorpholin-4-ylcyclobut-3-ene-1,2-dione’ is C9H11NO3S . The molecular weight is 213.25 . More detailed structural analysis would require specific spectroscopic data or crystallographic studies, which are not provided in the search results.Scientific Research Applications
Stereochemistry in Reactions
Research by Stratakis et al. (2001) examined the stereochemistry in the reaction of similar compounds, specifically 4-methyl-1,2,4-triazoline-3,5-dione (MTAD) with beta,beta-dimethyl-p-methoxystyrene. They observed the formation of various adducts, including ene and [4 + 2]/ene diadducts, and suggested that these reactions proceed through the formation of aziridinium imides and open zwitterionic intermediates. This study indicates the potential complexity and variety of reactions that compounds like 3-Methoxy-4-thiomorpholin-4-ylcyclobut-3-ene-1,2-dione can undergo (Stratakis, Hatzimarinaki, Froudakis, & Orfanopoulos, 2001).
Biocidal Applications
Makki, Abdel-Rahman, and El-Shahawi (2014) explored the synthesis of new nanomeric cyclic compounds, including derivatives similar to this compound, and evaluated their biocidal effects. These compounds showed potential as molluscicidal agents, indicating their applicability in controlling pests that can cause diseases like Bilhariziasis (Makki, Abdel-Rahman, & El-Shahawi, 2014).
Anticancer and Antiviral Properties
Lu, Lu, and Honek (2017) synthesized derivatives of squaric acid, including this compound analogs, and conducted computational analyses along with preliminary antitumor and antiviral screening. Their findings suggest potential applications of these compounds in medicinal chemistry, particularly in developing treatments for cancer and viral infections (Lu, Lu, & Honek, 2017).
Synthesis and Crystal Structure Analysis
Research by Mawad et al. (2010) involved the synthesis of thioxomorpholin-2-ones and morpholine-2,5-dithiones, compounds structurally related to this compound. Their study provided insights into the structural properties of these compounds, crucial for understanding their potential applications in various fields, including material science and pharmaceuticals (Mawad, Pour, Linden, & Heimgartner, 2010).
Properties
IUPAC Name |
3-methoxy-4-thiomorpholin-4-ylcyclobut-3-ene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-13-9-6(7(11)8(9)12)10-2-4-14-5-3-10/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNGXODGGGYPRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)C1=O)N2CCSCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[2-(2-Methoxyphenyl)-2-oxoethyl]-2-methylcyclohexanone](/img/structure/B1475111.png)



![tert-Butyl 2-formyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B1475116.png)
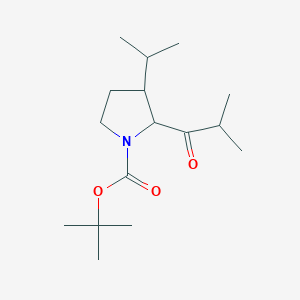
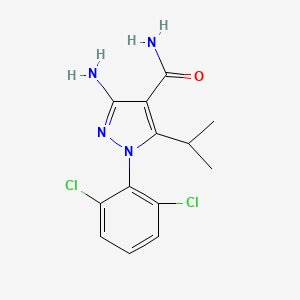
![8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1475120.png)
![(8-Fluoro-3-methylimidazo[1,5-a]pyridin-1-yl)methanol](/img/structure/B1475121.png)
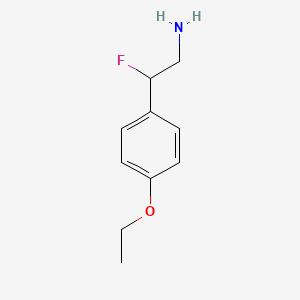
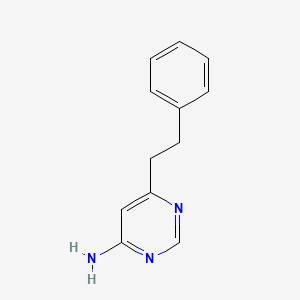
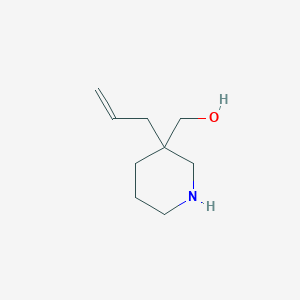
![9-Benzyl-3-oxa-9-azaspiro[5.5]undecane-2,4-dione](/img/structure/B1475130.png)
